molecular formula C14H11F3N2O3S2 B215052 N-acetyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-3-pyridinesulfonamide

N-acetyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-3-pyridinesulfonamide

Cat. No. B215052
M. Wt: 376.4 g/mol
InChI Key: GNWSYZVTRIXEGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-acetyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-3-pyridinesulfonamide, also known as DBCO-Tf, is a chemical compound that has gained significant interest in scientific research due to its unique properties. It is a bifunctional reagent that can be used for bioconjugation and labeling of biomolecules.

Mechanism of Action

N-acetyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-3-pyridinesulfonamide functions as a bioorthogonal reagent, meaning that it can react with biomolecules without interfering with their natural function. It reacts specifically with azide groups, which are present in a variety of biomolecules. The reaction between N-acetyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-3-pyridinesulfonamide and azide groups results in the formation of a stable triazole linkage, which can be used for bioconjugation and labeling.
Biochemical and Physiological Effects:
N-acetyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-3-pyridinesulfonamide has been shown to have minimal impact on the biochemical and physiological properties of biomolecules it labels. This makes it an ideal reagent for studying biological processes without interfering with their natural function.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-acetyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-3-pyridinesulfonamide is its selectivity for azide groups, which allows for specific labeling of biomolecules. It is also highly stable and can be used in a variety of labeling applications. However, one limitation of N-acetyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-3-pyridinesulfonamide is its relatively high cost, which can limit its use in some research applications.

Future Directions

There are several future directions for research involving N-acetyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-3-pyridinesulfonamide. One area of interest is the development of new bioorthogonal reagents that can label biomolecules with greater specificity and efficiency. Another area of research is the application of N-acetyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-3-pyridinesulfonamide in the development of new diagnostic and therapeutic agents for a variety of diseases. Additionally, the use of N-acetyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-3-pyridinesulfonamide in the study of cellular signaling pathways and protein-protein interactions is an area of active research.

Synthesis Methods

The synthesis of N-acetyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-3-pyridinesulfonamide involves the reaction of 3-(trifluoromethyl)thiophenol with 3-chloro-4-(N-acetylaminomethyl)pyridine to form an intermediate product. This intermediate product is then reacted with sodium hydride and chlorosulfonic acid to yield the final product, N-acetyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-3-pyridinesulfonamide.

Scientific Research Applications

N-acetyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-3-pyridinesulfonamide has found widespread application in scientific research due to its ability to selectively label biomolecules. It can be used to label proteins, nucleic acids, and other biomolecules, which can then be visualized using a variety of imaging techniques. This has significant implications for the study of biological processes and disease pathways.

properties

Product Name

N-acetyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-3-pyridinesulfonamide

Molecular Formula

C14H11F3N2O3S2

Molecular Weight

376.4 g/mol

IUPAC Name

N-[4-[3-(trifluoromethyl)phenyl]sulfanylpyridin-3-yl]sulfonylacetamide

InChI

InChI=1S/C14H11F3N2O3S2/c1-9(20)19-24(21,22)13-8-18-6-5-12(13)23-11-4-2-3-10(7-11)14(15,16)17/h2-8H,1H3,(H,19,20)

InChI Key

GNWSYZVTRIXEGP-UHFFFAOYSA-N

SMILES

CC(=O)NS(=O)(=O)C1=C(C=CN=C1)SC2=CC=CC(=C2)C(F)(F)F

Canonical SMILES

CC(=O)NS(=O)(=O)C1=C(C=CN=C1)SC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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